molecular formula C11H17NO2 B7846031 1-((4-Ethoxyphenyl)amino)propan-2-ol

1-((4-Ethoxyphenyl)amino)propan-2-ol

Cat. No.: B7846031
M. Wt: 195.26 g/mol
InChI Key: FUQWGNNSZBAXAV-UHFFFAOYSA-N
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Description

1-((4-Ethoxyphenyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H17NO2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group and a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethoxyphenyl)amino)propan-2-ol typically involves the reaction of 4-ethoxyaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Ethoxyphenyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent for certain medical conditions, although further studies are needed to confirm its efficacy and safety.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-((4-Ethoxyphenyl)amino)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(4-Ethoxyphenyl)propan-2-ol: This compound shares a similar structure but lacks the amino group, resulting in different chemical properties and applications.

    Bisoprolol: A beta-blocker with a similar propanol moiety but different substituents, used primarily in medicine for cardiovascular conditions.

Properties

IUPAC Name

1-(4-ethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-11-6-4-10(5-7-11)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWGNNSZBAXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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